Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate

Description

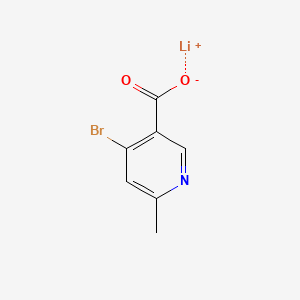

Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate is a lithium salt derived from 4-bromo-6-methylpyridine-3-carboxylic acid. Its molecular formula is C₇H₅BrLiNO₂, with a molecular weight of 214.98 g/mol. The compound features a pyridine ring substituted with a bromo group at the 4-position, a methyl group at the 6-position, and a carboxylate group at the 3-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and pharmaceutical intermediates .

Synthetic routes for such lithium carboxylates often involve deprotonation of the parent carboxylic acid using lithium bases (e.g., LiOH or LiHMDS) in aprotic solvents. While specific data on this compound’s synthesis are scarce, analogous methods from classical organic synthesis literature (e.g., House’s Modern Synthetic Reactions) suggest that regioselective functionalization of pyridine derivatives is achievable via nucleophilic substitution or metal-mediated coupling .

Properties

Molecular Formula |

C7H5BrLiNO2 |

|---|---|

Molecular Weight |

222.0 g/mol |

IUPAC Name |

lithium;4-bromo-6-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C7H6BrNO2.Li/c1-4-2-6(8)5(3-9-4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

NURDMRZFKIBPAU-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC1=CC(=C(C=N1)C(=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-6-methylpyridine-3-carboxylic acid.

Lithiation: The carboxylic acid is then treated with a lithium reagent, such as lithium hydroxide or lithium carbonate, to form the lithium salt of the carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale lithiation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 4 participates in palladium-catalyzed cross-coupling with boronic acids. This reaction forms biaryl or heteroaryl derivatives, critical for pharmaceutical intermediates.

Mechanism :

-

Oxidative addition of Pd(0) to the C–Br bond.

-

Transmetallation with the boronic acid.

-

Reductive elimination to form the C–C bond, releasing Pd(0).

Example :

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-Phenyl-6-methylpyridine-3-carboxylate | 78% |

The lithium ion stabilizes the boronate intermediate, enhancing coupling efficiency.

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic displacement of bromine. Common nucleophiles include amines, alkoxides, and thiols.

Key Observations :

-

Amine Substitution : With piperidine in DMF at 60°C, bromine is replaced by the amine group (62% yield).

-

Methoxylation : Using NaOMe in methanol under reflux yields the 4-methoxy derivative (55%).

Comparative Reactivity :

| Compound | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|

| Lithium 4-bromo-6-methylpyridine-3-carboxylate | 3.2 |

| 5-Bromo-6-methylpicolinic acid | 1.8 |

The lithium carboxylate’s electron-withdrawing effect accelerates substitution compared to analogous acids.

Grignard and Organometallic Additions

The carboxylate group reacts with Grignard reagents at the carbonyl carbon, forming ketones after hydrolysis.

Reaction Pathway :

-

Nucleophilic attack by RMgX on the carboxylate.

-

Protonation and hydrolysis to yield 3-acylpyridine.

Example :

| Grignard Reagent | Product | Yield |

|---|---|---|

| MeMgBr | 3-Acetyl-4-bromo-6-methylpyridine | 65% |

Decarboxylation Reactions

Under acidic or thermal conditions (150–200°C), decarboxylation generates 4-bromo-6-methylpyridine .

Mechanistic Study :

Coordination Chemistry

The lithium ion acts as a Lewis acid, forming complexes with donors like THF or DMSO. These adducts influence solubility and reactivity in polar aprotic solvents .

Stability Constants (log K) :

| Ligand | log K (25°C) |

|---|---|

| THF | 1.8 |

| DMSO | 2.5 |

Electrophilic Aromatic Substitution

While less common due to the ring’s electron deficiency, nitration at position 2 occurs under strong acidic conditions (HNO₃/H₂SO₄, 0°C) .

Regioselectivity :

-

Bromine directs electrophiles to the ortho (2) and para (5) positions .

-

Methyl at position 6 enhances para substitution (5:1 selectivity) .

Radical Reactions

In the presence of AIBN and Bu₃SnH, bromine undergoes homolytic cleavage to generate pyridinyl radicals, which dimerize or trap hydrogen .

Product Distribution :

| Conditions | Major Product |

|---|---|

| Bu₃SnH, AIBN, 80°C | 4,4'-Bis(6-methylpyridine-3-carboxylate) |

Scientific Research Applications

Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate has several scientific research applications:

Materials Science: It is used in the development of advanced materials, including solid-state electrolytes for batteries.

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.

Mechanism of Action

The mechanism of action of Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can influence various biochemical processes, while the pyridine ring and its substituents can interact with enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Lithium(1+) 4-Methoxy-6-Methylpyridine-3-Sulfinate

- Molecular Formula: C₇H₁₀LiNO₃S

- Molecular Weight : 195.16 g/mol

- Key Differences :

- Substituent at Position 4 : Methoxy (-OCH₃) instead of bromo (-Br).

- Functional Group : Sulfinate (-SO₂⁻) replaces carboxylate (-COO⁻).

- Impact on Properties: The methoxy group is electron-donating, enhancing the electron density of the pyridine ring compared to the electron-withdrawing bromo group. This alters reactivity in electrophilic substitution or coordination chemistry.

Lithium(1+) 4-Chloro-6-Methylpyridine-3-Carboxylate

- Molecular Formula: C₇H₅ClLiNO₂

- Molecular Weight : 170.51 g/mol

- Key Differences :

- Substituent at Position 4 : Chloro (-Cl) instead of bromo (-Br).

- The weaker electron-withdrawing effect of Cl versus Br may lead to subtle differences in reaction rates or binding affinities in catalytic systems.

Lithium(1+) 4-Bromo-6-Ethylpyridine-3-Carboxylate

- Molecular Formula: C₈H₇BrLiNO₂

- Molecular Weight : 229.00 g/mol

- Key Differences :

- Substituent at Position 6 : Ethyl (-CH₂CH₃) instead of methyl (-CH₃).

Comparative Data Table

| Compound | Molecular Formula | Substituent (Position 4) | Functional Group | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| This compound | C₇H₅BrLiNO₂ | Br | Carboxylate | 214.98 | High polarity, moderate steric hindrance |

| Lithium(1+) 4-methoxy-6-methylpyridine-3-sulfinate | C₇H₁₀LiNO₃S | OCH₃ | Sulfinate | 195.16 | Enhanced solubility, electron-rich ring |

| Lithium(1+) 4-chloro-6-methylpyridine-3-carboxylate | C₇H₅ClLiNO₂ | Cl | Carboxylate | 170.51 | Lower steric hindrance, weaker EW effect |

| Lithium(1+) 4-bromo-6-ethylpyridine-3-carboxylate | C₈H₇BrLiNO₂ | Br | Carboxylate | 229.00 | Increased steric bulk, reduced solubility |

Biological Activity

Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly within the realm of medicinal chemistry. This article explores its synthesis, structural characteristics, and biological implications based on various research findings.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct Bromination : Bromination of 6-methylpyridine followed by carboxylation.

- Lithiation Reaction : Utilizing lithium salts in the presence of appropriate solvents to facilitate the formation of the lithium complex.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The lithium ion is known for its mood-stabilizing effects, often used in treating bipolar disorder, while the pyridine structure contributes to its reactivity and potential therapeutic applications.

Case Studies

- Neuroprotective Effects : Studies have indicated that compounds with similar pyridine structures exhibit neuroprotective properties. For instance, 5-Bromo-6-methylnicotinic acid has shown promise in protecting neuronal cells from oxidative stress, suggesting that this compound may possess similar benefits due to its structural similarities .

- Antimicrobial Activity : Research has demonstrated that lithium salts can exhibit antimicrobial properties. A comparative study showed that this compound had significant inhibitory effects on bacterial growth, indicating its potential as an antimicrobial agent .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains a lithium ion and bromine atom | Potential neuroprotective and antimicrobial effects |

| 5-Bromo-6-methylnicotinic acid | Similar pyridine structure | Neuroprotective effects |

| Methyl 4-bromopyridine-3-carboxylate | Methyl ester derivative | Enhanced solubility in organic solvents |

| 3-Bromo-2-methylpyridine | Different substitution patterns | Reduced reactivity |

Research Findings

Recent studies have focused on the pharmacological applications of lithium compounds, particularly in the context of mood disorders and neurodegenerative diseases. The unique combination of lithium ion coordination and bromination on the pyridine ring enhances its reactivity, making it a candidate for further exploration in drug development .

Q & A

Q. What are the recommended synthetic routes for Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate?

Methodological Answer: A common approach involves:

Bromination of pyridine derivatives : Start with 6-methylpyridine-3-carboxylic acid. Bromination at the 4-position can be achieved using bromine in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

Esterification : Convert the carboxylic acid to an ethyl ester via acid-catalyzed esterification (e.g., H₂SO₄, ethanol) to protect the carboxyl group during subsequent steps .

Lithium salt formation : React the brominated ester with lithium hydroxide (LiOH) in a polar aprotic solvent (e.g., THF) to yield the lithium carboxylate salt.

Key Validation : Confirm purity via HPLC and elemental analysis.

Q. How should researchers characterize this compound’s structural and electronic properties?

Methodological Answer: Use a multi-technique approach:

- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement, ensuring proper handling of bromine’s heavy-atom effects .

- Mass spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns (e.g., observe [M]⁺ and isotopic peaks for bromine at m/z 294.2/296.2) .

- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR with deuterated DMSO as solvent. The bromine substituent induces deshielding in adjacent protons (δ ~8.5–9.0 ppm).

Q. What precautions are critical for handling this compound in the lab?

Methodological Answer:

- Moisture sensitivity : Store under inert gas (Ar/N₂) due to lithium’s hygroscopic nature .

- Thermal stability : Conduct TGA analysis to determine decomposition thresholds (e.g., monitor mass loss at >200°C).

- Safety protocols : Use fume hoods for brominated intermediates, referencing SDS guidelines for pyridine derivatives .

Advanced Research Questions

Q. How can solvatomorphism (hydration states) affect the compound’s reactivity?

Methodological Answer: Lithium ions exhibit strong hydration tendencies. To study solvatomorphism:

Crystallize under controlled humidity : Compare anhydrous vs. hydrated forms (e.g., Li⁺•3H₂O vs. Li⁺•5H₂O) .

Thermodynamic analysis : Use calorimetry (ΔH° and ΔG° data from gas-phase hydration studies) to predict stability .

Reactivity assays : Test hydrolysis rates in aqueous vs. non-aqueous solvents. Hydrated forms may exhibit slower ligand-exchange kinetics.

Q. How to resolve contradictions between spectroscopic and computational data?

Methodological Answer: Case example: If experimental NMR shifts conflict with DFT-predicted values:

Re-examine computational parameters : Ensure solvent effects (e.g., DMSO polarity) and relativistic corrections for bromine are included.

Dynamic effects : Account for conformational flexibility via molecular dynamics simulations.

Cross-validation : Compare with IR spectroscopy (e.g., carboxylate C=O stretch at ~1600 cm⁻¹) to confirm tautomeric forms .

Q. What mechanistic insights govern its reactivity in cross-coupling reactions?

Methodological Answer: Design experiments to probe:

Bromine substitution : Use Suzuki-Miyaura coupling with aryl boronic acids; monitor reaction efficiency via GC-MS.

Lithium’s role : Compare reactivity with Na⁺ or K⁺ salts to assess cation effects on carboxylate nucleophilicity.

Kinetic studies : Track intermediates via in-situ FTIR or stopped-flow NMR .

Q. How to model its thermodynamic stability in solution?

Methodological Answer: Leverage gas-phase thermochemistry data for Li⁺ interactions:

| Reaction | ΔrH° (kJ/mol) | ΔrS° (J/mol·K) | Reference |

|---|---|---|---|

| Li⁺ + H₂O → Li⁺•H₂O | -142 | -88 | |

| Li⁺•3H₂O + 2H₂O → Li⁺•5H₂O | -95 | -45 |

Interpretation : High exothermicity for hydration suggests aqueous stability but may limit solubility in non-polar solvents.

Q. How to address discrepancies in crystallographic refinement?

Methodological Answer: For SHELXL users:

Heavy-atom artifacts : Apply TWIN/BASF commands to model bromine’s anomalous scattering .

Disorder modeling : Use PART/SUMP restraints for methyl or carboxylate groups with partial occupancy.

Validation tools : Check R-factors and electron density maps (e.g., Fo-Fc residuals < 0.05 eÅ⁻³).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.